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molecular formula C7H16O3 B1598971 4,4-Dimethoxy-2-methyl-2-butanol CAS No. 31525-67-4

4,4-Dimethoxy-2-methyl-2-butanol

Cat. No. B1598971
M. Wt: 148.2 g/mol
InChI Key: RLJXZLBECCIWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05143831

Procedure details

CH3I (18.5 mL, 297 mmol) in 50 mL of ether was added slowly, to maintain reflux, to a suspension of Mg (6.0 g, 250 mmol) in 50 mL of ether. The solution was vigorously stirred during the addition. After the magnesium was consumed, the solution was chilled with an ice bath to ≃5° C. Acetylacetaldehyde dimethyl acetal (16.5 mL, 124 mmol) in 50 mL of ether was added very slowly, over a period of 2 h. After the addition was complete, the reaction was stirred for an additional hour while warming to room temperature. The reaction was quenched with 1 mL of saturated (NH4)2SO4 (aq) and filtered. The residue was washed with ether (2×50 mL). The combined filtrates were dried over Na2SO4, and the solvent was removed under water aspirator vacuum. Distillation of the residue yielded 9.9 g of 3-hydroxy-3-methylbutanal dimethyl acetal, bp4.2 53°-56° C. (67 mmol bp10 60°-65° C., bp14 72°-79° C. in agreement with Malik, O. P.; Kapil, R. S., Anand, N., Ind. J. Chem. 14B (1976) 449); 1H-NMR (200 MHz, CDCl3) δ 1.24 (s, 6H, CH3), 1.80 (d, J=5.9 Hz, 2 H, CH2), 3.36 (s, 6H, CH3O), 3.41 (s, 1 H, OH), 4.66 (t, J=5.9 Hz, 1 H, CH), 13C-NMR (50 MHz, CDCl3) δ 29.46 (CH3), 43.85 (CH2), 52.61 (CH3O), 68.63 (COH), 102.51 (CH).
Name
Quantity
18.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Mg
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
16.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]I.[CH3:3][O:4][CH:5]([O:10][CH3:11])[CH2:6][C:7](=[O:9])[CH3:8]>CCOCC>[CH3:3][O:4][CH:5]([O:10][CH3:11])[CH2:6][C:7]([OH:9])([CH3:1])[CH3:8]

Inputs

Step One
Name
Quantity
18.5 mL
Type
reactant
Smiles
CI
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Mg
Quantity
6 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
16.5 mL
Type
reactant
Smiles
COC(CC(C)=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was vigorously stirred during the addition
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
After the magnesium was consumed
TEMPERATURE
Type
TEMPERATURE
Details
the solution was chilled with an ice bath
CUSTOM
Type
CUSTOM
Details
to ≃5° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction was stirred for an additional hour
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1 mL of saturated (NH4)2SO4 (aq)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue was washed with ether (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined filtrates were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under water
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
COC(CC(C)(C)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 67 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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